1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H11Cl2F3N2O and its molecular weight is 423.22. The purity is usually 95%.
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Scientific Research Applications
Structural and Optical Properties
Research on pyridine derivatives reveals their significant potential in the development of novel materials with unique structural and optical characteristics. For example, Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, highlighting their monoclinic polycrystalline nature and optical energy gaps which suggest potential applications in photovoltaic and photosensor devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Crystal Structure Analysis
The analysis of crystal structures is fundamental for understanding the interactions and reactivity of chemical compounds. Liu et al. (2013) detailed the crystal structure of a related pyrazole derivative through X-ray crystallography, proposing reaction mechanisms with unsaturated carbonyl compounds, which is crucial for synthetic chemistry and material science applications (Liu, Chen, Sun, & Wu, 2013).
Synthesis and Characterization
Synthetic routes for creating pyridine derivatives are essential for their application in various research fields. Sroor (2019) documented the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds, offering insights into the chemical synthesis process and the biological relevance of these compounds (Sroor, 2019).
Potential for Device Fabrication
Pyridine derivatives show promise in the fabrication of electronic devices due to their unique electronic properties. El-Menyawy, Zedan, and Nawar (2019) fabricated devices based on pyrazolo[4,3-b] pyridine derivatives, demonstrating their potential in photovoltaic applications through the analysis of their rectification behavior and photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O/c21-17-5-2-6-18(22)16(17)11-27-10-14(7-13(9-26)19(27)28)12-3-1-4-15(8-12)20(23,24)25/h1-8,10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLLBIAIOWMMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(C(=O)C(=C2)C#N)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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